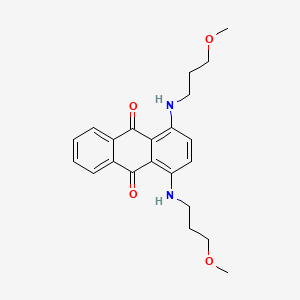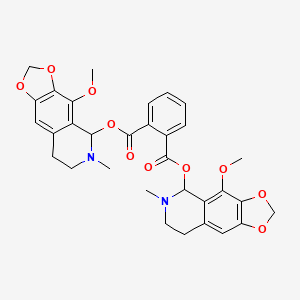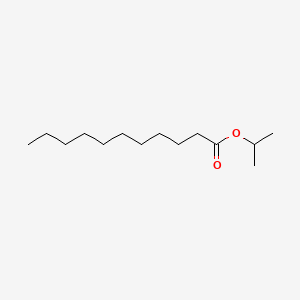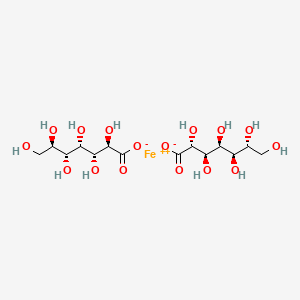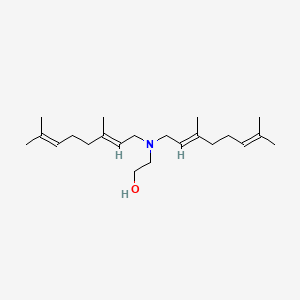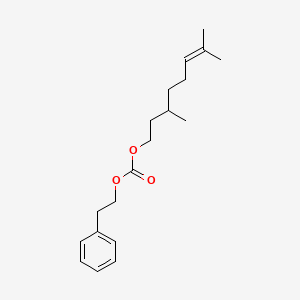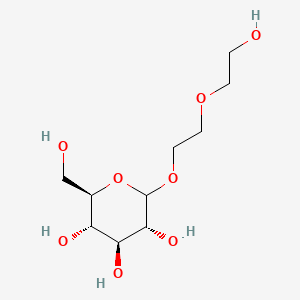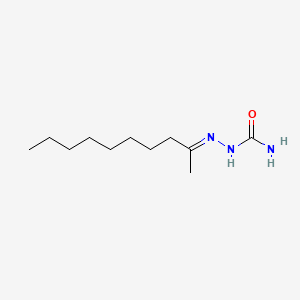
Hydrazinecarboxamide, 2-(1-methylnonylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxamide, 2-(1-methylnonylidene)- is an organic compound with the molecular formula C10H21N3O. It belongs to the class of hydrazine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(1-methylnonylidene)- typically involves the reaction of hydrazinecarboxamide with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboxamide, 2-(1-methylnonylidene)- can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxamide, 2-(1-methylnonylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized products such as oxides and hydroxides.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazinecarboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxamide, 2-(1-methylnonylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various hydrazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxamide, 2-(1-methylnonylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. It can also interact with receptors to modulate signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarboxamide, 2-(1-methylnonylidene)- can be compared with other similar compounds such as:
Hydrazinecarboxamide, 2-(1-methylethylidene)-: This compound has a similar structure but with a shorter alkyl chain. It exhibits similar chemical reactivity but may have different biological activities.
Hydrazinecarboxamide, 2-(1-methylheptylidene)-: This compound has a slightly shorter alkyl chain and may have different physical properties and reactivity.
Hydrazinecarboxamide, 2-(1-methylhexylidene)-: This compound has an even shorter alkyl chain and may exhibit different solubility and stability.
The uniqueness of Hydrazinecarboxamide, 2-(1-methylnonylidene)- lies in its specific alkyl chain length, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
3622-72-8 |
|---|---|
Molekularformel |
C11H23N3O |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
[(E)-decan-2-ylideneamino]urea |
InChI |
InChI=1S/C11H23N3O/c1-3-4-5-6-7-8-9-10(2)13-14-11(12)15/h3-9H2,1-2H3,(H3,12,14,15)/b13-10+ |
InChI-Schlüssel |
WUSLXBBONUZGFT-JLHYYAGUSA-N |
Isomerische SMILES |
CCCCCCCC/C(=N/NC(=O)N)/C |
Kanonische SMILES |
CCCCCCCCC(=NNC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


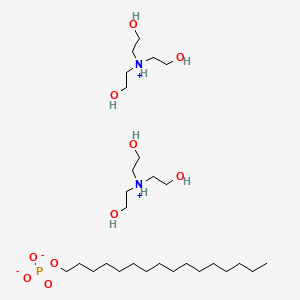
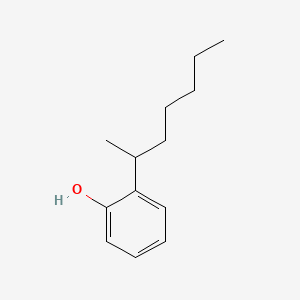
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)

